N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbenzamide typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole derivative under acidic or basic conditions.
Functionalization: The core structure is then functionalized at specific positions
Final Assembly: The final compound is assembled by linking the functionalized imidazo[1,2-a]pyridine core with the desired substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using palladium or other metal catalysts to enhance reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones, aldehydes, or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These include compounds with similar core structures but different substituents.
Benzamide Derivatives: These include compounds with similar amide groups but different core structures.
Uniqueness
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21N3O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbenzamide |
InChI |
InChI=1S/C23H21N3O2/c1-15-5-4-6-18(13-15)23(27)25-22-21(17-7-9-19(28-3)10-8-17)24-20-14-16(2)11-12-26(20)22/h4-14H,1-3H3,(H,25,27) |
InChI Key |
LABRNQXURCJDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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